N-[2-(13-BENZOTHIAZOL-2-YL)PHENYL]-2-CHLOROACETAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(13-BENZOTHIAZOL-2-YL)PHENYL]-2-CHLOROACETAMIDE is a compound that features a benzothiazole moiety, which is a privileged scaffold in synthetic and medicinal chemistry. Benzothiazole derivatives are known for their diverse pharmacological properties and structural diversity, making them vital for the development of novel therapeutics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(13-BENZOTHIAZOL-2-YL)PHENYL]-2-CHLOROACETAMIDE typically involves the coupling of aromatic aldehydes with o-aminothiophenols in ethanol as a reaction medium, stirred at 50°C for 1 hour . Another method involves the use of diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .
Industrial Production Methods
Industrial production methods for benzothiazole derivatives often involve green chemistry approaches, such as the condensation of 2-aminobenzenethiol with aldehydes/ketones/acids/acyl chlorides and the cyclization of thioamide or carbon dioxide (CO2) as raw materials .
Chemical Reactions Analysis
Types of Reactions
N-[2-(13-BENZOTHIAZOL-2-YL)PHENYL]-2-CHLOROACETAMIDE undergoes various types of reactions, including:
Oxidation: Involves the use of oxidizing agents like Dess-Martin periodinane (DMP) for intramolecular cyclization.
Reduction: Typically involves reducing agents such as sodium borohydride.
Substitution: Commonly involves nucleophilic substitution reactions with reagents like sodium persulfate.
Common Reagents and Conditions
Oxidation: Dess-Martin periodinane (DMP) at ambient temperature.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium persulfate in the presence of iron catalysts.
Major Products
The major products formed from these reactions include various substituted benzothiazoles, which are valuable in medicinal chemistry and material science .
Scientific Research Applications
N-[2-(13-BENZOTHIAZOL-2-YL)PHENYL]-2-CHLOROACETAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a scaffold for the synthesis of biologically active molecules.
Biology: Acts as a fluorescent probe for analyte detection.
Medicine: Exhibits anti-tumor, anti-microbial, and anti-inflammatory properties.
Industry: Used in the development of electrophosphorescent emitters in OLEDs.
Mechanism of Action
The mechanism of action of N-[2-(13-BENZOTHIAZOL-2-YL)PHENYL]-2-CHLOROACETAMIDE involves its interaction with specific molecular targets and pathways. For instance, benzothiazole derivatives are known to inhibit enzymes like DprE1, which is crucial for the survival of Mycobacterium tuberculosis . The compound may also interact with other molecular targets, leading to its diverse pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
2-(BENZOTHIAZOL-2-YL)PHENYL-β-D-GALACTOPYRANOSIDE: Used as a fluorescent pigment dyeing substrate.
N’-(1,3-BENZOTHIAZOL-2-YL)-ARYLAMIDES: Exhibits antibacterial properties.
BENZOTHIAZOLE-2-CARBOHYDRAZIDE: Used in the synthesis of bis-hydrazone derivatives.
Uniqueness
N-[2-(13-BENZOTHIAZOL-2-YL)PHENYL]-2-CHLOROACETAMIDE is unique due to its specific substitution pattern, which imparts distinct pharmacological properties and makes it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-chloroacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2OS/c16-9-14(19)17-11-6-2-1-5-10(11)15-18-12-7-3-4-8-13(12)20-15/h1-8H,9H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMOOINJAOXHERD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3S2)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.